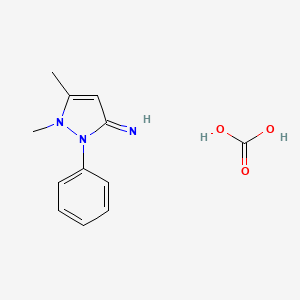![molecular formula C17H24ClN3O B6118631 1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6118631.png)
1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone, also known as J-147, is a synthetic compound developed for the treatment of neurodegenerative diseases. It was first identified in a screen for compounds that enhance memory in aged rats. J-147 has shown potential in preclinical studies for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone has been shown to target multiple pathways involved in the pathology of Alzheimer's disease, including the reduction of amyloid beta levels, inhibition of tau phosphorylation, and reduction of inflammation and oxidative stress. It has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in preclinical models of Alzheimer's disease. It has also been shown to reduce inflammation and oxidative stress, which are key factors in the development of neurodegenerative diseases. Additionally, this compound has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone is its ability to target multiple pathways involved in the pathology of Alzheimer's disease, making it a potentially effective treatment for the disease. However, one limitation is that it has only been studied in preclinical models and has not yet been tested in clinical trials.
Zukünftige Richtungen
Future research on 1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone could focus on its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, clinical trials could be conducted to evaluate its safety and efficacy in humans. Finally, further studies could be conducted to investigate the mechanisms of action of this compound and to identify potential drug targets for the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone involves several steps, including the reaction of 2-chlorobenzyl chloride with 1-methyl-4-piperidone to form the intermediate, 1-(2-chlorobenzyl)-4-piperidinone. This intermediate is then reacted with 4-(dimethylamino)butyric acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in improving cognitive function and reducing amyloid beta levels in the brain. It has also shown potential in reducing inflammation and oxidative stress, which are key factors in the development of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(1-methylpiperidin-4-yl)amino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c1-20-8-6-14(7-9-20)19-15-10-17(22)21(12-15)11-13-4-2-3-5-16(13)18/h2-5,14-15,19H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADGGHACHZPGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6118556.png)
![3-[2-(2-methylphenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6118562.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B6118569.png)
![(3-benzyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6118583.png)
![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(1,1-dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B6118588.png)

![(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}cyclopentyl)(4-chlorophenyl)amine](/img/structure/B6118593.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6118599.png)
![1-[2-(4-morpholinyl)ethyl]-5-(1'H-spiro[indene-1,4'-piperidin]-1'-ylcarbonyl)-2-piperidinone](/img/structure/B6118600.png)

![N-(2,6-diethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6118608.png)
![4-(2-chloro-4-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6118618.png)
![9-(2-methoxyphenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6118634.png)
![4-{[[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B6118645.png)
